molecular formula C27H25N5O2 B15182477 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- CAS No. 115398-77-1

1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-

Cat. No.: B15182477
CAS No.: 115398-77-1
M. Wt: 451.5 g/mol
InChI Key: GWGZHGYOVPYUCK-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperazine and phenyl groups. The final step involves the formation of the isoindole-dione structure through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction control to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or dimethyl sulfoxide, and appropriate catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, or covalent bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole-dione core but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzimidazole derivatives: Compounds with the benzimidazole core exhibit a range of biological activities and are used in various therapeutic applications.

    Piperazine derivatives: These compounds are known for their pharmacological properties and are used in the development of drugs for various medical conditions.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- is unique due to its combination of the isoindole-dione, benzimidazole, and piperazine moieties. This structural complexity provides a versatile platform for chemical modifications, enabling the exploration of diverse applications in research and industry.

Properties

CAS No.

115398-77-1

Molecular Formula

C27H25N5O2

Molecular Weight

451.5 g/mol

IUPAC Name

2-[[1-[(4-phenylpiperazin-1-yl)methyl]benzimidazol-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C27H25N5O2/c33-26-21-10-4-5-11-22(21)27(34)31(26)18-25-28-23-12-6-7-13-24(23)32(25)19-29-14-16-30(17-15-29)20-8-2-1-3-9-20/h1-13H,14-19H2

InChI Key

GWGZHGYOVPYUCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3N=C2CN4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6

Origin of Product

United States

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